2-Chloro-6-(1H-imidazol-1-yl)pyrazine
Overview
Description
“2-Chloro-6-(1H-imidazol-1-yl)pyrazine” is a chemical compound with the molecular formula C7H5ClN4 . It is also known as "Pyrazine, 2-chloro-6-(1H-imidazol-1-yl)-" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H5ClN4/c8-6-3-10-4-7(11-6)12-2-1-9-5-12/h1-5H
. This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is approximately 180.6 . It has a melting point of 126-127 degrees Celsius .Scientific Research Applications
Ring Transformations in Heterocyclic Compounds
Lont, Plas, and Bosma (2010) explored the conversion of chloropyrazine into imidazole, crucial for the synthesis of compounds like 2-Chloro-6-(1H-imidazol-1-yl)pyrazine. This transformation, involving nucleophilic attacks in liquid ammonia, is significant for developing complex heterocyclic structures used in various applications (Lont, Plas, & Bosma, 2010).
Synthesis and Biological Activity
Researchers like Ibraheem et al. (2020) and Singh, Luxami, and Paul (2019) have synthesized novel hybrid molecules involving pyrazine and benzimidazole derivatives. These compounds, including this compound derivatives, exhibit significant anti-diabetic and anti-tumor activities. Their studies illustrate the therapeutic potential of these compounds in medicinal chemistry (Ibraheem et al., 2020); (Singh, Luxami, & Paul, 2019).
Novel Synthesis Methods
Collins Michael Raymond et al. (2010) developed a new method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines, which utilizes this compound derivatives. Such methods are pivotal in expanding the repertoire of compounds available for various scientific applications (Collins Michael Raymond et al., 2010).
Antimicrobial Agents
Roymahapatra et al. (2012) demonstrated that pyrazine functionalized Ag(I) and Au(I)-NHC complexes, including derivatives of this compound, are potent antibacterial agents. This finding underscores the compound's relevance in developing new antimicrobial treatments (Roymahapatra et al., 2012).
Surface Protection in Materials Science
Olasunkanmi, Mashuga, and Ebenso (2018) investigated 6-substituted 3-chloropyridazine derivatives, closely related to this compound, for their potential in protecting mild steel surfaces. Their work highlights the compound's application in corrosion inhibition and materials protection (Olasunkanmi, Mashuga, & Ebenso, 2018).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include 2-chloro-6-(1h-imidazol-1-yl)pyrazine, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological responses . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can reduce inflammation or prevent the formation of ulcers .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-chloro-6-imidazol-1-ylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-3-10-4-7(11-6)12-2-1-9-5-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEPEXVSWGTIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650570 | |
Record name | 2-Chloro-6-(1H-imidazol-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-48-0 | |
Record name | 2-Chloro-6-(1H-imidazol-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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